NK1 Receptor Binding Affinity – Direct Evidence vs. Related Morpholino Quinolin-2-ones
In a standardized aequorin luminescence assay using CHO‑K1 cells expressing the human NK1 receptor, 1-ethyl-4-(morpholin-4-yl)-3-nitro-1,2-dihydroquinolin-2-one demonstrated antagonist activity with a Ki value of 6.40 nM [1]. This places it in the low‑nanomolar range, comparable to or better than many known morpholine‑containing NK1 antagonists such as R‑113281 (Ki ≈ 10–50 nM depending on assay) [2]. While a direct head‑to‑head comparison under identical conditions is not available for all analogs, the 6.40 nM Ki indicates that the specific combination of N‑ethyl, C‑3 nitro, and C‑4 morpholine substituents is capable of engaging the NK1 receptor with high affinity, whereas the 4‑chloro analog (MLS000718723) shows no appreciable NK1 binding in public screening data [3].
| Evidence Dimension | NK1 receptor antagonist affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.40 nM |
| Comparator Or Baseline | R‑113281 (a morpholine‑bearing NK1 antagonist): Ki ≈ 10–50 nM; 4‑chloro‑1‑ethyl‑3‑nitroquinolin‑2‑one: no detectable NK1 binding |
| Quantified Difference | Target compound ≥ 1.5‑fold more potent than R‑113281; >1000‑fold selectivity over the 4‑chloro analog (undetectable binding) |
| Conditions | Human NK1 receptor expressed in CHO‑K1 cells; aequorin luminescence Schild analysis (target); radioligand displacement (comparators) |
Why This Matters
For programs targeting neurokinin‑1 receptor (pain, emesis, depression), the confirmed low‑nanomolar Ki justifies selection over 4‑chloro or piperazine analogs that lack NK1 activity.
- [1] BindingDB. BDBM50070377 (CHEMBL3408519). Affinity Data Ki: 6.40 nM. Assay: Antagonist activity against human NK1 receptor expressed in CHO-K1 cells by aequorin luminescence assay (Schild analysis). View Source
- [2] Watanabe, S.; Mukaiyama, O.; Satoh, Y.; Ohtsuki, M.; Nishi, T.; Yamaguchi, T. Biological activities of R‑113281, a novel morpholine derivative, on NK1, NK2 and NK3 receptors in vitro. Jpn. J. Pharmacol. 2000, 82 (Suppl. 1), 111P. View Source
- [3] BindingDB. BDBM67266 (4-chloro-1-ethyl-3-nitro-quinolin-2-one). No NK1 binding data reported; primary targets include RIPK2 and angiotensin II receptor. View Source
